REACTION_CXSMILES
|
C(O[SiH](O[CH2:9][CH3:10])OCC)C.[C:11]1([C:13](=[CH:15][C:16](=[C:18]([CH:20]=1)C)C)C)[CH3:12]>>[C:11]1([CH:12]([C:10]2[CH:9]=[CH:18][CH:20]=[CH:11][CH:12]=2)[CH2:13][CH2:15][CH3:16])[CH:20]=[CH:18][CH:16]=[CH:15][CH:13]=1
|
Name
|
|
Quantity
|
0.6 mmol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C)C(C)=CC(C)=C(C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was produced with the yield of 85%
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |